molecular formula C12H17NO2 B13541845 Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate

Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate

Cat. No.: B13541845
M. Wt: 207.27 g/mol
InChI Key: GCSRKKXQXJACLV-NSHDSACASA-N
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Description

Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable amine and esterification agents. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of an amino group.

    Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but with methoxy groups instead of dimethyl groups.

Uniqueness

Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate is unique due to the presence of both an amino group and a dimethylphenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Methyl (S)-3-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 207.27 g/mol. The compound features a chiral center at the carbon adjacent to the amino group, which contributes to its stereochemical properties. The structure includes:

  • Amino Group : Essential for interaction with biological targets.
  • Dimethyl-substituted Phenyl Ring : Influences lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various enzymes and receptors, modulating their activities. This interaction is crucial for understanding its therapeutic potential.

Key Mechanisms:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may act as a ligand for various receptors, influencing physiological responses.

Pharmacological Applications

Research indicates that this compound has potential applications in drug formulation due to its biological activity. Its ability to interact with biological molecules makes it a candidate for developing therapeutics targeting various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme activities critical in metabolic pathways
Receptor InteractionActs as a ligand for receptors influencing physiological processes
Anticancer PotentialExhibits cytotoxic effects against certain cancer cell lines
Antimicrobial ActivityPotential effectiveness against specific bacterial strains

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For example, it demonstrated significant cytotoxicity against Caco-2 cells with an IC50 value indicating effective dose levels .
  • Antimicrobial Properties : Preliminary research suggests that this compound may exhibit antimicrobial activity against certain pathogens. Its structural similarities with other biologically active compounds could enhance its efficacy in targeting bacteria .
  • Enzyme Interaction Studies : Investigations into the binding affinities of this compound have revealed its potential to form stable complexes with target enzymes, thereby modulating their activity .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which may influence its biological properties.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Biological Activity
Methyl 3-amino-3-(4-methylphenyl)propanoatePara-methyl substitutionEnhanced receptor binding
Methyl 3-amino-2-methylbenzoateDifferent aromatic substitutionAltered pharmacological profile
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoateMethoxy groups instead of methylAffects solubility and reactivity

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,4-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1

InChI Key

GCSRKKXQXJACLV-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)OC)N)C

Origin of Product

United States

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